Cas no 70978-41-5 (N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide)

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide is a nitro-substituted aromatic acetamide derivative with a molecular structure featuring acetyl and hydroxyl functional groups. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the preparation of more complex molecules. The presence of both electron-withdrawing (nitro, acetyl) and electron-donating (hydroxy) groups enhances its reactivity in electrophilic and nucleophilic substitution reactions. Its well-defined structure allows for precise modifications, making it valuable in medicinal chemistry for developing bioactive compounds. The compound's stability under standard conditions and high purity further support its utility in laboratory and industrial applications.
N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide structure
70978-41-5 structure
Product Name:N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide
CAS No:70978-41-5
MF:C10H10N2O5
MW:238.196802616119
MDL:MFCD27927726
CID:5330893
PubChem ID:23444754
Update Time:2025-10-21

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, N-(3-acetyl-4-hydroxy-5-nitrophenyl)-
    • N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide
    • MDL: MFCD27927726
    • Inchi: 1S/C10H10N2O5/c1-5(13)8-3-7(11-6(2)14)4-9(10(8)15)12(16)17/h3-4,15H,1-2H3,(H,11,14)
    • InChI Key: LUSCJQUQAZJVSR-UHFFFAOYSA-N
    • SMILES: C(NC1=CC([N+]([O-])=O)=C(O)C(C(C)=O)=C1)(=O)C

Computed Properties

  • Exact Mass: 238.059
  • Monoisotopic Mass: 238.059
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 112A^2

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Additional information on N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide

Comprehensive Overview of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide (CAS No. 70978-41-5): Properties, Applications, and Research Insights

N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide, identified by its CAS number 70978-41-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, characterized by its acetyl and nitro functional groups, serves as a critical intermediate in the synthesis of more complex molecules. Its unique structural features make it a subject of interest for researchers exploring drug discovery, biochemical pathways, and material science applications.

The molecular structure of N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide includes a phenolic hydroxyl group and a nitro substituent, which contribute to its reactivity and potential utility in organic synthesis. These functional groups enable the compound to participate in various chemical reactions, such as acylation, nitration, and condensation reactions, making it a versatile building block for researchers. Its CAS registry number 70978-41-5 ensures precise identification in global chemical databases, facilitating its use in international collaborations.

In recent years, the demand for high-purity chemical intermediates like N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide has surged, driven by advancements in pharmaceutical R&D and green chemistry. Researchers are particularly interested in its potential role in developing novel therapeutics, especially in the context of anti-inflammatory and antioxidant agents. The compound's ability to modulate biochemical pathways aligns with current trends in precision medicine and targeted drug delivery systems.

From a synthetic chemistry perspective, N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide offers opportunities for structure-activity relationship (SAR) studies. Its nitro group, for instance, can be reduced to an amine, opening pathways to derivatives with enhanced bioavailability or receptor binding affinity. Such modifications are crucial in optimizing lead compounds during drug development phases, a topic frequently searched by professionals in medicinal chemistry forums.

Environmental and sustainability considerations also play a role in the compound's applications. With growing emphasis on eco-friendly synthesis, researchers are exploring catalytic methods to produce N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide with minimal waste. This aligns with broader industry shifts toward green solvents and energy-efficient processes, topics highly relevant in ACS (American Chemical Society) publications and EU REACH compliance discussions.

Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize CAS 70978-41-5, ensuring its purity and stability for research use. These methods are critical for quality control, especially when the compound is utilized in high-throughput screening or combinatorial chemistry workflows. The data generated from these analyses often contribute to public repositories like PubChem or ChemSpider, enhancing transparency in chemical research.

In summary, N-(3-acetyl-4-hydroxy-5-nitrophenyl)acetamide (70978-41-5) represents a multifaceted compound with expanding relevance in both academic and industrial settings. Its integration into cutting-edge research underscores the importance of specialty chemicals in advancing scientific frontiers. As inquiries into molecular design and sustainable chemistry continue to rise, this compound will likely remain a focal point for innovation in the years ahead.

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